3-Ethyl-4-methyl-3-penten-2-one
Overview
Description
3-Ethyl-4-methyl-3-penten-2-one is an organic compound belonging to the class of unsaturated aliphatic ketones It is characterized by the presence of a double bond and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-methyl-3-penten-2-one can be achieved through several methods. One common approach involves the acid-catalyzed dehydration of 4-hydroxy-3-ethyl-2-pentanone. This reaction typically requires an acidic catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the removal of water and formation of the double bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-methyl-3-penten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3-ethyl-4-methyl-3-penten-2-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HBr, HCl) are typical reagents for electrophilic addition reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated alkanes or alkenes.
Scientific Research Applications
3-Ethyl-4-methyl-3-penten-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the production of fragrances and flavor compounds.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the manufacture of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-methyl-3-penten-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s double bond and ketone group allow it to participate in various biochemical reactions. For example, it can act as a substrate for enzymes involved in oxidation-reduction processes, leading to the formation of reactive intermediates that can modulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-penten-2-one: An isomer with similar chemical properties but different structural arrangement.
4-Methyl-3-penten-2-one:
3-Ethyl-3-penten-2-one: A related compound with a similar functional group but different substitution pattern.
Uniqueness
Its combination of an ethyl and methyl group on the pentenone backbone differentiates it from other similar compounds, making it valuable for specialized synthetic and research purposes .
Properties
IUPAC Name |
3-ethyl-4-methylpent-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-5-8(6(2)3)7(4)9/h5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKSCXSNUNKWJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176833 | |
Record name | 3-Ethyl-4-methyl-3-penten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22287-11-2 | |
Record name | 3-Ethyl-4-methyl-3-penten-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022287112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-4-methyl-3-penten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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